

Technical Guide to the NMR and Mass Spectral Data of Apovincaminic Acid-d4

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Compound of Interest

Compound Name: Apovincaminic Acid-d4

Cat. No.: B588874

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectral data for **Apovincaminic Acid-d4**. Given the limited publicly available specific data for the deuterated compound, this guide combines known information for the non-deuterated analogue, Apovincaminic Acid, with foundational principles of spectral analysis to offer a predictive and practical resource.

Introduction to Apovincaminic Acid-d4

Apovincaminic Acid-d4 is the deuterated form of Apovincaminic Acid, the main active metabolite of Vinpocetine.^[1] Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine and is known for its vasodilating and neuroprotective properties. The introduction of deuterium atoms into a molecule is a common strategy in drug development to alter its pharmacokinetic profile, often by slowing down metabolism. **Apovincaminic Acid-d4** is therefore a critical compound for use as an internal standard in pharmacokinetic studies involving deuterated Vinpocetine or for investigating the metabolic fate of such deuterated drugs.

Compound Details:

Property	Value
Chemical Name	(13aS,13bS)-13a-Ethyl-d4-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][2][3]naphthyridine-12-carboxylic Acid
Synonyms	Apovincamin-22-oic Acid-d4; (+)-cis-Apovincaminic Acid-d4[2]
CAS Number	1329624-60-3[1][2]
Molecular Formula	C ₂₀ H ₁₈ D ₄ N ₂ O ₂ [1][2]
Molecular Weight	326.43 g/mol [1][2]

Mass Spectrometry Data (Predicted)

While specific experimental mass spectra for **Apovincaminic Acid-d4** are not widely published, the expected mass and fragmentation can be reliably predicted based on the data for the non-deuterated Apovincaminic Acid (AVA).

Predicted Mass Spectral Data:

Analyte	Precursor Ion (m/z) [M+H] ⁺	Predicted Major Product Ions (m/z)
Apovincaminic Acid (AVA)	323.2[4]	280.2[4]
Apovincaminic Acid-d4	327.2	284.2, 280.2

Note: The exact position of the deuterium labels can influence fragmentation. Assuming the deuterium atoms are on the ethyl group, as is common for d4-labeled Vinpocetine analogues, the primary fragmentation would involve the loss of the carboxyl group and parts of the ethyl group.

Interpretation:

In positive ion electrospray ionization (ESI) mass spectrometry, **Apovincaminic Acid-d4** is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 327.2. The primary

fragmentation of the non-deuterated compound involves the loss of the carboxylic acid group (45 Da), leading to a major product ion at m/z 280.2 from the precursor at 323.2. For the d4 analogue, a similar fragmentation would result in a product ion at m/z 284.2. The presence of a fragment at 280.2 might also be observed, depending on the fragmentation pathway and potential scrambling of deuterium atoms.

NMR Spectral Data (Predicted)

Detailed experimental NMR spectra for **Apovincaminic Acid-d4** are not publicly available. However, based on the structure of Apovincaminic Acid, we can predict the key features of its ^1H and ^{13}C NMR spectra. The primary difference in the ^1H NMR spectrum of the d4 analogue compared to the non-deuterated compound will be the absence of signals corresponding to the deuterated positions. In the ^{13}C NMR spectrum, the carbons bearing deuterium will show a characteristic triplet multiplicity (due to C-D coupling) and a significant upfield shift.

Assuming the four deuterium atoms are located on the ethyl group (a common labeling pattern for internal standards), the following changes are expected:

Expected ^1H NMR Spectral Characteristics in CDCl_3 :

Protons	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic	7.0 - 8.0	m	Signals from the indole and pyridine rings.
Aliphatic (non-ethyl)	1.0 - 4.0	m	Complex overlapping signals from the fused ring system.
Ethyl (-CH ₂ -CH ₃)	Not Applicable	-	Signals for these protons would be absent due to deuteration.
Carboxylic Acid (-COOH)	> 10.0	br s	Signal may be broad and its position is solvent-dependent.

Expected ¹³C NMR Spectral Characteristics in CDCl₃:

Carbons	Expected Chemical Shift (ppm)	Notes
Carbonyl (-COOH)	~170 - 180	
Aromatic/Olefinic	~100 - 150	
Aliphatic	~20 - 60	
Ethyl (-CD ₂ -CD ₃)	Upfield shifted	The signals for these carbons would appear as triplets with reduced intensity.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectral data for a compound such as **Apovincaminic Acid-d4**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **Apovincaminic Acid-d4**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Methanol-d₄ (CD_3OD), or Dimethyl sulfoxide-d₆ (DMSO-d_6)). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm for both ^1H and ^{13}C).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

- Number of Scans: 1024 or more, as the ^{13}C nucleus is less sensitive.
- Relaxation Delay (d1): 2 seconds.
- Spectral Width (sw): Approximately 240 ppm, centered around 120 ppm.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **Apovincaminic Acid-d4**.

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm).

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to ensure good separation and peak shape.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions (Positive Ion Mode):

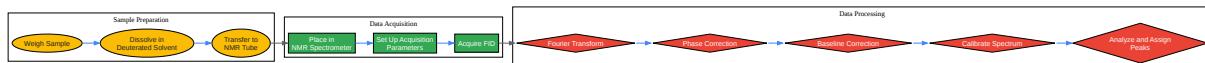
- Ionization Mode: Electrospray Ionization (ESI), positive.
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 120 - 150 °C.
- Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr at a temperature of 350 - 450 °C.
- Full Scan (MS1): Scan range of m/z 100-500 to detect the precursor ion.
- Tandem MS (MS/MS): Isolate the precursor ion of **Apovincaminic Acid-d4** (m/z 327.2) and fragment it using collision-induced dissociation (CID) with argon gas. Scan for product ions in a range of m/z 50-350.

Data Analysis:

- Extract the ion chromatogram for the expected precursor ion (m/z 327.2).
- Analyze the full scan mass spectrum of the corresponding chromatographic peak to confirm the molecular weight.
- Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

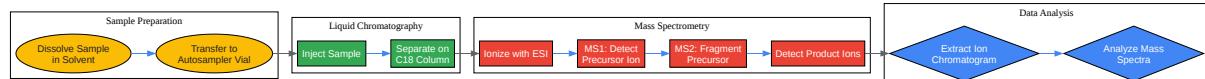
Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the NMR and LC-MS analyses described above.



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Caption: General workflow for NMR spectroscopy analysis.



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Caption: General workflow for LC-MS/MS analysis.

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